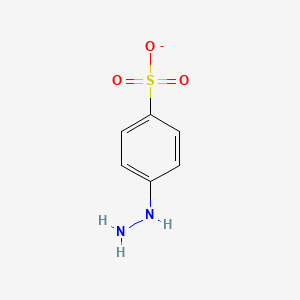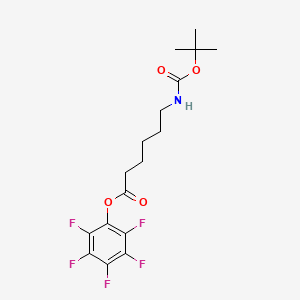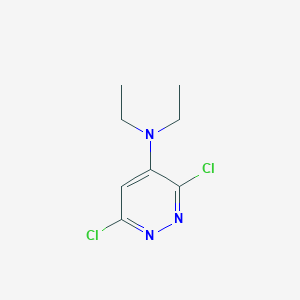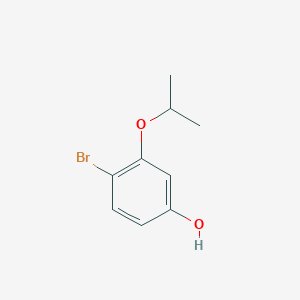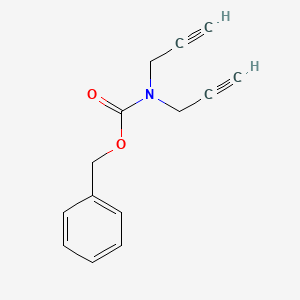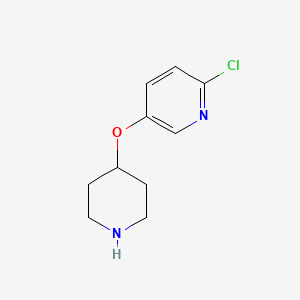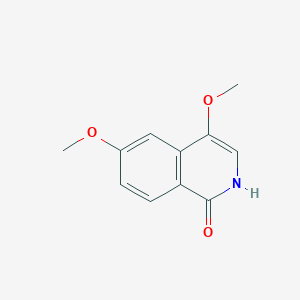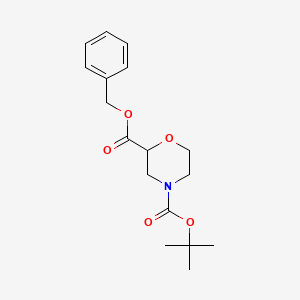
2-Benzyl 4-(tert-butyl) morpholine-2,4-dicarboxylate
Descripción general
Descripción
2-Benzyl 4-(tert-butyl) morpholine-2,4-dicarboxylate is a chemical compound known for its unique structure and potential applications in various fields. It is a morpholine derivative with benzyl and tert-butyl groups attached to the nitrogen and carbon atoms, respectively. This compound is of interest due to its potential use in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl 4-(tert-butyl) morpholine-2,4-dicarboxylate typically involves the reaction of morpholine with benzyl chloride and tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization would be employed to achieve high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl 4-(tert-butyl) morpholine-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl groups using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol
Major Products Formed
Aplicaciones Científicas De Investigación
2-Benzyl 4-(tert-butyl) morpholine-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Benzyl 4-(tert-butyl) morpholine-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and tert-butyl groups may enhance the compound’s binding affinity and selectivity towards these targets. The morpholine ring can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate: Similar structure but with a methyl group instead of a benzyl group.
2-Iodo-4-tert-butyl morpholine-2,4-dicarboxylate: Contains an iodine atom instead of a benzyl group.
Uniqueness
2-Benzyl 4-(tert-butyl) morpholine-2,4-dicarboxylate is unique due to the presence of both benzyl and tert-butyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups with the morpholine ring makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C17H23NO5 |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
2-O-benzyl 4-O-tert-butyl morpholine-2,4-dicarboxylate |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(20)18-9-10-21-14(11-18)15(19)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |
Clave InChI |
ZIHWSJMSQSMTOW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCOC(C1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

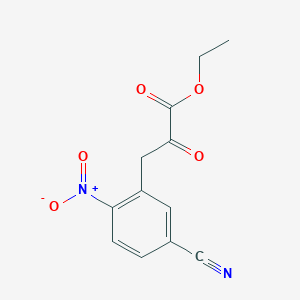

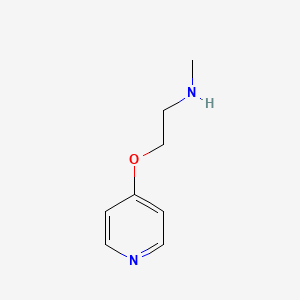
![4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-fluoroaniline](/img/structure/B8658226.png)
